2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
Overview
Description
“2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one” is a pyrimidine derivative . Pyrimidine is a basic structure in medicinal chemistry and is known for its wide range of pharmacological activities . Compounds containing a pyrimidine core are reported to exhibit diverse types of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of “2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one” involves various chemical transformations . The pyrimidine moiety has been employed in the design of privileged structures in medicinal chemistry . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .
Molecular Structure Analysis
The molecular structure of “2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one” is complex and involves various chemical bonds . The structure of the compound was confirmed by spectral data and elemental analyses .
Chemical Reactions Analysis
The chemical reactions involving “2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one” are complex and involve various reaction conditions . The reactions were carried out under different conditions to achieve the desired products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one” were determined by various analytical techniques . For example, the melting point and yield of a similar compound were determined .
Scientific Research Applications
Anti-Fibrosis Activity
This compound has been studied for its anti-fibrotic activities. Researchers have synthesized derivatives of this compound and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Some derivatives have shown promising results, presenting better anti-fibrotic activities than existing drugs like Pirfenidone . These findings suggest potential applications in developing novel anti-fibrotic drugs.
Antimicrobial Properties
Pyrimidine derivatives, including those related to the compound , are known to exhibit antimicrobial properties. They have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. The structural framework of pyrimidine allows for the development of new antimicrobial agents .
Antitumor Effects
The pyrimidine moiety is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities, including antitumor properties. Compounds containing this core have been evaluated for their effects on different cancer cell lines, showing potential as antitumor agents .
Synthesis of Heterocyclic Compounds
The compound serves as a building block in the synthesis of novel heterocyclic compounds with potential biological activities. This is crucial in the field of medicinal chemistry and chemical biology, where the construction of such libraries is a key component of drug discovery .
Chalcogenation Chemistry
In organic synthesis, the compound has been used in chalcogenation reactions, specifically in the metal-free C-3 chalcogenation of pyrido[1,2-a]pyrimidin-4-one derivatives. This process is significant for synthesizing diversely substituted sulfur and selenium derivatives .
Discovery of Novel Inhibitors
Derivatives of this compound have been explored for their potential as novel inhibitors of cell proliferation in human cancer cell lines such as MCF-7 and HCT116. This research could lead to the development of new therapeutic agents for cancer treatment .
Future Directions
The future directions for “2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one” could involve further studies on its biological activities and potential applications in medicinal chemistry . The compound might be developed into novel drugs given its wide range of pharmacological activities .
properties
IUPAC Name |
2-pyridin-2-yl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12-8-4-3-6-9(8)14-11(15-12)10-5-1-2-7-13-10/h1-2,5,7H,3-4,6H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIZXJGXUOXDQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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